molecular formula C12H13NO2 B12857591 3-Ethyl-2-hydroxy-6-methylquinolin-4(1H)-one

3-Ethyl-2-hydroxy-6-methylquinolin-4(1H)-one

Cat. No.: B12857591
M. Wt: 203.24 g/mol
InChI Key: LMMXBSFTGLFRRD-UHFFFAOYSA-N
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Description

3-Ethyl-2-hydroxy-6-methylquinolin-4(1H)-one: is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2-hydroxy-6-methylquinolin-4(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzaldehyde, ethyl acetoacetate, and methyl iodide.

    Condensation Reaction: The initial step involves a condensation reaction between 2-aminobenzaldehyde and ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form an intermediate.

    Cyclization: The intermediate undergoes cyclization under acidic conditions to form the quinoline ring structure.

    Alkylation: The final step involves the alkylation of the quinoline derivative with methyl iodide to introduce the ethyl and methyl groups at the desired positions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Reactors: The reactions are carried out in batch or continuous reactors to ensure efficient mixing and temperature control.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

    Quality Control: Stringent quality control measures are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2-hydroxy-6-methylquinolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline derivatives.

    Substitution: The compound can undergo substitution reactions at the quinoline ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens, alkyl halides, or sulfonyl chlorides.

Major Products

    Oxidation Products: Quinoline N-oxide derivatives.

    Reduction Products: Dihydroquinoline derivatives.

    Substitution Products: Various substituted quinoline derivatives.

Scientific Research Applications

3-Ethyl-2-hydroxy-6-methylquinolin-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of materials with specific properties, such as fluorescence.

Mechanism of Action

The mechanism of action of 3-Ethyl-2-hydroxy-6-methylquinolin-4(1H)-one involves:

    Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.

    Pathways: It modulates various biochemical pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxyquinoline: Lacks the ethyl and methyl groups but shares the quinoline core structure.

    6-Methylquinoline: Similar structure but without the hydroxy and ethyl groups.

    4-Hydroxyquinoline: Similar structure but lacks the ethyl and methyl groups.

Uniqueness

3-Ethyl-2-hydroxy-6-methylquinolin-4(1H)-one is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

3-ethyl-4-hydroxy-6-methyl-1H-quinolin-2-one

InChI

InChI=1S/C12H13NO2/c1-3-8-11(14)9-6-7(2)4-5-10(9)13-12(8)15/h4-6H,3H2,1-2H3,(H2,13,14,15)

InChI Key

LMMXBSFTGLFRRD-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=C(C=CC(=C2)C)NC1=O)O

Origin of Product

United States

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